molecular formula C18H16F2N2O4 B2427643 {[(2,4-difluorophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate CAS No. 1291851-04-1

{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate

Cat. No.: B2427643
CAS No.: 1291851-04-1
M. Wt: 362.333
InChI Key: UWEJJNMVBXZDJM-UHFFFAOYSA-N
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Description

{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both difluorobenzyl and acetylamino groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2,4-difluorophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-difluorobenzylamine with an appropriate ester or acid chloride to form the intermediate compound. This intermediate is then reacted with 4-(acetylamino)benzoic acid or its derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl ketones, while reduction can produce difluorobenzyl alcohols .

Scientific Research Applications

{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[(2,4-difluorophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate involves its interaction with specific molecular targets. The difluorobenzyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The acetylamino group can also contribute to the compound’s activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate stands out due to the combination of difluorobenzyl and acetylamino groups, which impart unique chemical and biological properties. This combination allows for diverse applications in research and industry, making it a valuable compound for further exploration.

Properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 4-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O4/c1-11(23)22-15-6-3-12(4-7-15)18(25)26-10-17(24)21-9-13-2-5-14(19)8-16(13)20/h2-8H,9-10H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEJJNMVBXZDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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